![molecular formula C16H13Cl2NO2 B5909503 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5909503.png)
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, also known as DMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMAP is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has also been shown to inhibit the activity of topoisomerases, which are enzymes that play a role in DNA replication and repair.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis, which is a form of programmed cell death. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has also been shown to induce cell cycle arrest, which is a process that prevents cells from dividing. In Alzheimer's disease, 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in lab experiments is its high purity and stability. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is a crystalline solid that is easy to handle and store. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is also relatively inexpensive compared to other chemicals used in lab experiments. One of the limitations of using 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in lab experiments is its potential toxicity. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to have cytotoxic effects on some cell types, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one. In the field of medicine, further studies are needed to determine the efficacy of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one as a treatment for cancer and Alzheimer's disease. In the field of materials science, further studies are needed to determine the potential applications of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in the synthesis of organic semiconductors and as a dye in solar cells. Further studies are also needed to determine the mechanism of action of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one and its potential side effects on human health.
Conclusion
In conclusion, 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, or 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, is a chemical compound that has potential applications in various fields. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one can be synthesized using various methods and has been studied extensively for its anticancer and Alzheimer's disease properties, as well as its potential use in materials science. Further studies are needed to determine the mechanism of action of 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one and its potential side effects on human health.
Méthodes De Synthèse
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one can be synthesized using various methods, including the reaction of 3,4-dichlorobenzaldehyde with 4-methoxyaniline in the presence of a base such as potassium carbonate, followed by the addition of propenone. Another method involves the reaction of 3,4-dichlorobenzaldehyde with 4-methoxyaniline and propenone in the presence of a base such as sodium hydride.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been studied extensively due to its potential applications in various fields. In the field of medicine, 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been investigated for its anticancer properties. Studies have shown that 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one inhibits cancer cell growth by inducing apoptosis and cell cycle arrest. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has also been studied in the field of materials science. It has been investigated for its potential use as a dye in solar cells, due to its high molar extinction coefficient and good electron-donating properties. 1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has also been studied for its potential use in the synthesis of organic semiconductors, due to its ability to form stable charge-transfer complexes with electron-accepting molecules.
Propriétés
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(4-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-13-5-3-12(4-6-13)19-9-8-16(20)11-2-7-14(17)15(18)10-11/h2-10,19H,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQODNKIFCWOZSP-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone](/img/structure/B5909430.png)
![3-allyl-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909431.png)
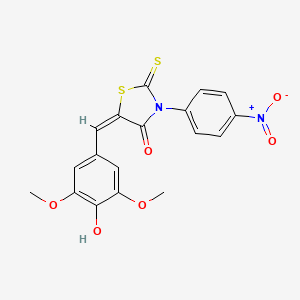
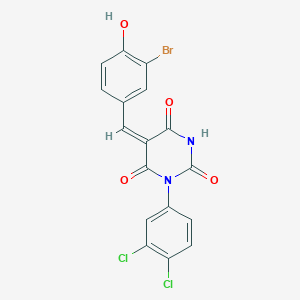
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)
![1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5909482.png)
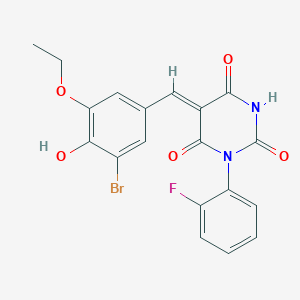

![1-(2-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5909500.png)
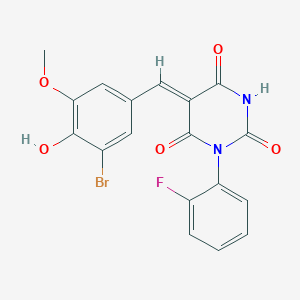
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5909516.png)
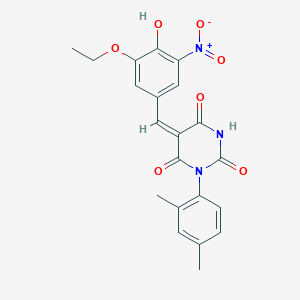
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5909527.png)